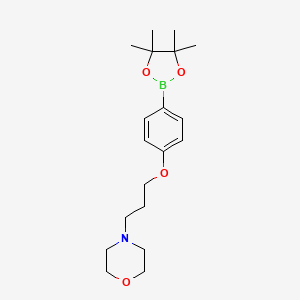

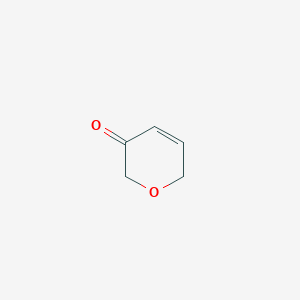

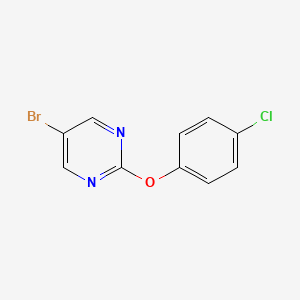

![molecular formula C15H13N3O B1335477 2-(2,4-二甲基苯基)咪唑并[1,2-a]嘧啶-3-甲醛 CAS No. 881040-36-4](/img/structure/B1335477.png)

2-(2,4-二甲基苯基)咪唑并[1,2-a]嘧啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyrimidine, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and applications, such as corrosion inhibition, biological activity, and luminescence sensing.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives can involve multi-step reactions starting from simple precursors. For instance, a related compound, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, was prepared from 2-aminopyridine and then reacted with different aryl ketones to produce various derivatives . Another synthesis approach for imidazo[1,2-a]pyrimidine derivatives is the one-pot, three-component cascade reaction using N,N-dimethylformamide as a one-carbon source . These methods highlight the versatility of imidazo[1,2-a]pyrimidine chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of nitrogen atoms and a pyrimidine ring fused to an imidazole ring. Quantum chemical calculations using density functional theory (DFT) have been employed to understand the molecular properties of these compounds, such as the inhibitive effects of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on corrosion . The molecular dynamics simulations suggest that these molecules can adsorb onto surfaces through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including condensation with amines and regioselective arylation catalyzed by palladium . These reactions allow for the functionalization of the imidazo[1,2-a]pyrimidine core, providing access to a diverse range of compounds with potential applications in material science and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can be quite diverse. For example, some derivatives exhibit fluorescent properties with specific quantum yields and absorption/emission maxima . Additionally, the corrosion inhibition properties of these compounds can be studied using techniques like gravimetric measurements, potentiodynamic polarization, and impedance spectroscopy . The adsorption behavior of these molecules can be described by isotherm models, such as the Langmuir isotherm model, indicating their potential as surface-adsorbing agents .

科学研究应用

合成和生物学研究

2-(2,4-二氯苯基)咪唑并[1,2-a]吡啶-3-甲醛(一种类似于2-(2,4-二甲基苯基)咪唑并[1,2-a]嘧啶-3-甲醛的化合物)因其在合成各种生物活性化合物中的潜力而受到研究。这项研究重点介绍了氧代嘧啶和硫代嘧啶的合成,强调了它们对细菌和真菌活性的抗菌特性 (Ladani et al., 2009).

杂环化合物的开发

通过类似的咪唑并[1,2-a]吡啶甲醛的反应实现的杂取代查耳酮和氧代嘧啶的产生是一个重要的研究领域。这个过程涉及详细的光谱数据分析和抗菌筛选,表明在开发具有不同生物活性的新化合物中具有潜在应用 (Joshi et al., 2012).

合成技术的进步

已经为咪唑并[1,2-a]吡啶开发了创新的合成技术,如“水介导”加氢氨化和银催化的氨基氧化。这些方法展示了合成这些化合物的不断发展的途径,可能导致更有效和环保的生产过程 (Mohan et al., 2013).

在材料科学中的潜力

研究含有咪唑并[1,2-a]嘧啶部分的1,2,3-三唑、1,3,4-噻二唑和1,3-噻唑衍生物的防腐蚀活性,表明其应用超出了生物领域。此类研究表明这些化合物在材料科学中的潜力,特别是在缓蚀方面 (Rehan et al., 2021).

属性

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-4-5-12(11(2)8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUIZVNXXJAEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173642 |

Source

|

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

CAS RN |

881040-36-4 |

Source

|

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。